1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one
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Overview
Description
1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a benzoyl group and a bromoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but different substituents.
Pyrrolidine-2,5-dione: Another related compound with a dione moiety.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a bromoethanone moiety makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
557790-55-3 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-[(2S)-1-benzoylpyrrolidin-2-yl]-2-bromoethanone |
InChI |
InChI=1S/C13H14BrNO2/c14-9-12(16)11-7-4-8-15(11)13(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
InChI Key |
HIENVFPGZYETNN-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)CBr |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
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